An In-depth Technical Guide to 2,7-Dibromofluorene
An In-depth Technical Guide to 2,7-Dibromofluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromofluorene is a halogenated polycyclic aromatic hydrocarbon that serves as a crucial building block in the synthesis of advanced organic materials. Its rigid, planar fluorene core, combined with the reactive bromine atoms at the 2 and 7 positions, makes it an ideal precursor for creating π-conjugated systems through various cross-coupling reactions.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, applications, and safety protocols associated with 2,7-Dibromofluorene, intended for professionals in research and development.
Chemical and Physical Properties
2,7-Dibromofluorene typically appears as a white to light yellow or off-white crystalline powder.[2][3] It is soluble in solvents like chloroform, though its solubility in water is negligible.[2][4]
Table 1: Physical and Chemical Properties of 2,7-Dibromofluorene
| Property | Value | References |
| CAS Number | 16433-88-8 | [5] |
| Molecular Formula | C₁₃H₈Br₂ | [5] |
| Molecular Weight | 324.01 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 164-166 °C | [2] |
| Boiling Point | ~329.77 °C (rough estimate) | [3] |
| Density | ~1.72 g/cm³ (estimate) | [2] |
| IUPAC Name | 2,7-dibromo-9H-fluorene | [5] |
| InChI Key | AVXFJPFSWLMKSG-UHFFFAOYSA-N | |
| SMILES | Brc1ccc-2c(Cc3cc(Br)ccc-23)c1 |
Spectroscopic Properties
The structural identity and purity of 2,7-Dibromofluorene are typically confirmed using various spectroscopic techniques.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2,7-Dibromofluorene in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | References |
| ¹H NMR | 7.65 (s, 2H), 7.60 (d, J=8 Hz, 2H), 7.51 (dd, J=8 Hz, 2H), 3.85 (s, 2H) | [6] |
| ¹³C NMR | 144.92, 139.81, 130.27, 128.43, 121.31, 121.07, 36.68 | [6] |
-
Infrared (IR) Spectroscopy: The FTIR spectrum of 2,7-Dibromofluorene is available in public databases and can be used for structural confirmation.[5][7]
-
UV-Vis Spectroscopy: In dichloromethane, a UV-Vis spectrum of 2,7-dibromo-9H-fluorene has been reported.[8]
Synthesis and Purification
The most common synthetic route to 2,7-Dibromofluorene is the electrophilic bromination of fluorene. Several protocols exist, offering different advantages in terms of yield, scalability, and reaction conditions.
Experimental Protocol 1: Bromination using Copper(II) Bromide on Alumina
This method provides a high yield of the desired product under reflux conditions.[6][9]
Materials:
-
Fluorene (1.5 g, 9.0 mmol)
-
Copper(II) bromide on alumina (30 g)
-
Carbon tetrachloride (CCl₄, 130 mL)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate/hexane mixture (5:95 v/v) for recrystallization
Procedure:
-
Dissolve fluorene in 80 mL of CCl₄ in a round-bottom flask.
-
Add 30 g of copper(II) bromide on alumina to the solution.
-
Stir the mixture at reflux for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solid material and wash it with 50 mL of CCl₄.
-
Dry the combined organic solution over magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product as yellow solids (Expected yield: ~2.87 g, 98%).[6]
-
Purify the crude product by recrystallization from a mixture of ethyl acetate/hexane (5:95 v/v) to obtain pale yellow crystals.[6][9]
Experimental Protocol 2: Bromination using an In-Situ Generated Brominating Agent
This patented method utilizes a bromide salt, an acid, and an oxidant, offering an alternative to using elemental bromine or pre-formed brominating agents.[10]
Materials:
-
Fluorene
-
Organic solvent (e.g., 1,2-dichloroethane)
-
Bromide source (e.g., sodium bromide, potassium bromide)
-
Acid (e.g., sulfuric acid, phosphoric acid)
-
Oxidant (e.g., hydrogen peroxide, peracetic acid)
-
Saturated sodium sulfite solution
Procedure:
-
Dissolve fluorene in an organic solvent in a reactor.
-
Add an aqueous solution of the bromide and the acid at room temperature. The molar ratio of fluorene:bromide:acid should be approximately 1:2-3:1-2.
-
Gradually add an aqueous solution of the oxidant while stirring. The molar ratio of fluorene:oxidant should be 1:2-4.
-
Stir the reaction at room temperature for 2-8 hours, monitoring progress by liquid chromatography.
-
Upon completion, add saturated sodium sulfite solution to quench any unreacted bromine.
-
Filter the resulting solid and wash with 1,2-dichloroethane and water to obtain the product with >98% purity.
-
The filtrate can be separated, and the organic phase concentrated to yield more product, which can be further purified by recrystallization. The total reported yield is 78-85%.[10]
Purification
The most common method for purifying 2,7-Dibromofluorene is recrystallization.[11] A typical procedure involves dissolving the crude solid in a minimal amount of a hot solvent in which it is sparingly soluble (e.g., ethyl acetate), followed by the addition of a solvent in which it is insoluble (e.g., hexane) to induce crystallization upon slow cooling.[9][12]
Applications in Materials Science
2,7-Dibromofluorene is a cornerstone monomer for the synthesis of polyfluorenes, a class of conjugated polymers with significant applications in organic electronics.
Suzuki Coupling Polymerization
The bromine atoms on the fluorene core are excellent leaving groups for palladium-catalyzed Suzuki cross-coupling reactions. This reaction is widely used to polymerize 2,7-Dibromofluorene (or its 9,9-disubstituted derivatives) with fluorene-2,7-diboronic acid esters to create high molecular weight polyfluorenes.[9][13] These polymers are investigated as hole-transporting materials for organic light-emitting diodes (OLEDs) and for use in label-free DNA microarrays.
Experimental Protocol: General Suzuki Polymerization
The following is a representative protocol for the synthesis of a polyfluorene using a 2,7-dibromo-9,9-dialkylfluorene monomer.[13]
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene (1.00 eq)
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.015 eq)
-
Triphenylphosphine (PPh₃) (0.060 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (4.00 eq)
-
Anhydrous, degassed toluene and deionized water
-
Methanol
Procedure:
-
In a glovebox, combine the dibromo monomer, the diboronic ester monomer, and potassium carbonate in a Schlenk flask.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in a minimal amount of degassed toluene.
-
Add the catalyst solution to the Schlenk flask, followed by degassed toluene and water (e.g., 4:1 ratio) to create a biphasic system.
-
Seal the flask and heat the mixture to 90 °C with vigorous stirring for 24-48 hours.
-
After the reaction, cool the mixture and precipitate the polymer by slowly adding the organic phase to a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum. Further purification can be achieved using Soxhlet extraction.
Safety and Handling
2,7-Dibromofluorene is classified as an irritant. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.
Table 3: GHS Hazard Information for 2,7-Dibromofluorene
| Identifier | Description | References |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
References
- 1. nbinno.com [nbinno.com]
- 2. 2,7-DIBROMOFLUORENE [chembk.com]
- 3. 16433-88-8 CAS MSDS (2,7-Dibromofluorene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,7-Dibromofluorene | C13H8Br2 | CID 140073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 9H-Fluorene, 2,7-dibromo- [webbook.nist.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 20.210.105.67 [20.210.105.67]
- 10. CN101070268A - Process for preparing 2,7-2-bromofluorene - Google Patents [patents.google.com]
- 11. longdom.org [longdom.org]
- 12. How To [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
